molecular formula C12H13NO2 B13089624 4-[(But-3-yn-2-yl)amino]-3-methylbenzoic acid

4-[(But-3-yn-2-yl)amino]-3-methylbenzoic acid

Cat. No.: B13089624
M. Wt: 203.24 g/mol
InChI Key: DHZVYFPJKNNPHS-UHFFFAOYSA-N
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Description

4-[(But-3-yn-2-yl)amino]-3-methylbenzoic acid is an organic compound with a complex structure that includes a benzene ring substituted with a but-3-yn-2-ylamino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(But-3-yn-2-yl)amino]-3-methylbenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the But-3-yn-2-ylamino Group: This step involves the reaction of an appropriate alkyne with an amine to form the but-3-yn-2-ylamino group.

    Attachment to the Benzene Ring: The but-3-yn-2-ylamino group is then attached to a benzene ring that already contains a methyl group and a carboxylic acid group. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(But-3-yn-2-yl)amino]-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often require catalysts such as palladium (Pd) or copper (Cu) and may be carried out under inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(But-3-yn-2-yl)amino]-3-methylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(But-3-yn-2-yl)amino]-3-methylbenzoic acid involves its interaction with specific molecular targets. The but-3-yn-2-ylamino group can form covalent bonds with target proteins or enzymes, leading to inhibition or activation of their functions. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    4-[(But-3-yn-1-yl)benzoyl]-L-phenylalanine: This compound contains a similar but-3-yn-1-yl group attached to a benzene ring but differs in the presence of a phenylalanine moiety.

    tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound features a but-1-en-3-yn-1-yl group and an indole ring, making it structurally similar but functionally distinct.

Uniqueness

4-[(But-3-yn-2-yl)amino]-3-methylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

4-(but-3-yn-2-ylamino)-3-methylbenzoic acid

InChI

InChI=1S/C12H13NO2/c1-4-9(3)13-11-6-5-10(12(14)15)7-8(11)2/h1,5-7,9,13H,2-3H3,(H,14,15)

InChI Key

DHZVYFPJKNNPHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)NC(C)C#C

Origin of Product

United States

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